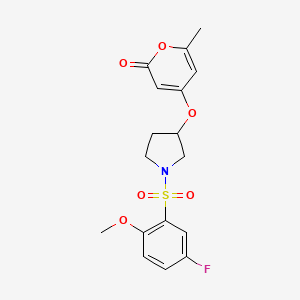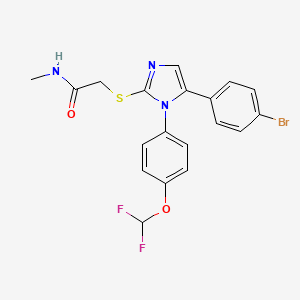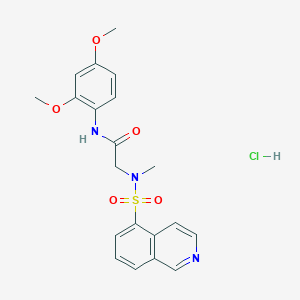![molecular formula C16H12N2O3 B2839197 (4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone] CAS No. 1785889-61-3](/img/structure/B2839197.png)
(4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone] is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Catalytic Applications
Hydrazones and their derivatives serve as effective catalysts in biochemical reactions, notably in hydrazone ligations. Blanden et al. (2011) explored the use of 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations at neutral pH and low temperatures. This study highlights the utility of hydrazones in facilitating reactions under conditions compatible with sensitive biological molecules, thus broadening their applicability in biomolecular labeling and drug discovery processes Blanden et al., 2011.
Optical and Electronic Applications
Research by Naseema et al. (2010) and (2012) delves into the nonlinear optical properties of hydrazones, which are crucial for the development of optical devices like optical limiters and switches. Their studies on the third-order nonlinear optical parameters of synthesized hydrazones reveal potential applications in enhancing optical power limiting behaviors, indicating their suitability for optical device applications Naseema et al., 2010; Naseema et al., 2012.
Antimicrobial and Antituberculosis Applications
Gobis et al. (2022) synthesized novel methyl 4-phenylpicolinoimidate derivatives of hydrazone and evaluated their antimicrobial activity, including against tuberculosis. Their findings demonstrate significant activity against Gram-positive bacteria and suggest the potential of hydrazones in the development of new antimicrobial and antituberculosis agents Gobis et al., 2022.
Anticancer Activity
Koçyiğit-Kaymakçıoğlu et al. (2019) investigated the anticancer activity of new hydrazide-hydrazones and their Pd(II) complexes on various cancer cell lines. Their research identified compounds with remarkable cytotoxic effects, highlighting the potential of hydrazones in anticancer drug development Koçyiğit-Kaymakçıoğlu et al., 2019.
Conformational Studies for Molecular Switches
Isomerization mechanisms in hydrazone-based rotary switches, as studied by Landge et al. (2011), offer insights into their application as molecular switches. Their research into the E/Z configurations of hydrazones underlines the potential for using these compounds in the development of molecular devices that can be controlled chemically or physically Landge et al., 2011.
Propiedades
IUPAC Name |
1-hydroxy-4-[(4-methylphenyl)diazenyl]isochromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-6-8-11(9-7-10)17-18-14-12-4-2-3-5-13(12)15(19)21-16(14)20/h2-9,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYMRMBAFHMZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C3C=CC=CC3=C(OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2839115.png)


![N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2839119.png)

![1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2839121.png)
![Ethyl 2-[6-acetamido-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2839129.png)


![N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2839132.png)


